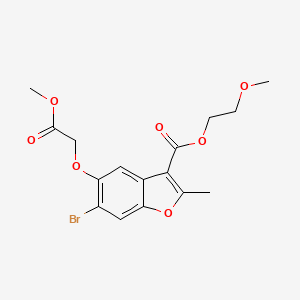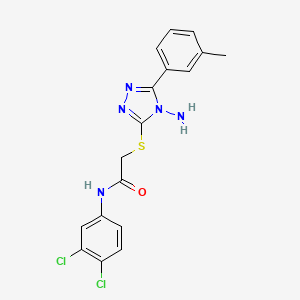
2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is an organic compound with diverse scientific research applications. Noted for its distinctive structural framework, this compound stands out due to the presence of both a triazole ring and a dichlorophenyl acetamide group, showcasing a synthesis of intricate functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide generally begins with the preparation of 4-amino-5-(m-tolyl)-4H-1,2,4-triazole. This intermediate is typically synthesized through a series of cyclization reactions involving m-toluidine and hydrazine derivatives under controlled temperature conditions. Subsequently, this intermediate undergoes a thiolation reaction to introduce the thio group. Finally, the compound is acylated with N-(3,4-dichlorophenyl)acetamide under specific reaction conditions, such as catalysis by appropriate reagents and maintaining the pH balance.
Industrial Production Methods
In industrial settings, the production of this compound often employs large-scale batch reactors where the synthesis steps are optimized for scalability. The reaction conditions are finely controlled to ensure the purity and yield of the final product. The process might also include purification stages such as recrystallization and chromatography to attain the desired quality.
化学反応の分析
Types of Reactions
Oxidation: : Involving reagents like potassium permanganate, this compound can undergo oxidation, primarily affecting the m-tolyl group.
Reduction: : Using hydrogenation processes, the triazole ring might be selectively reduced under specific conditions.
Common Reagents and Conditions
Common reagents include potassium permanganate for oxidation, hydrogen gas and catalysts like palladium on carbon for reduction, and alkyl halides for substitution reactions. Typical conditions involve controlled temperatures, pH adjustments, and sometimes inert atmospheres to prevent side reactions.
Major Products Formed
Major products depend on the reaction type; for instance, oxidation may yield hydroxylated derivatives, reduction can yield partially hydrogenated compounds, and substitution could result in a variety of modified triazoles and acetamides.
科学的研究の応用
2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is valuable in multiple fields:
Chemistry: : As an intermediate in organic synthesis, this compound aids in creating complex molecular architectures.
Biology: : Its structure allows it to interact with biological macromolecules, making it a candidate for biochemical studies.
Industry: : Utilized in the manufacture of specialty chemicals, including agrochemicals and materials science.
作用機序
The compound's mechanism involves interactions at the molecular level where its functional groups engage with specific targets. The triazole ring, with its nitrogen atoms, may coordinate with metal ions or form hydrogen bonds, influencing biochemical pathways. The dichlorophenyl acetamide group can interact with protein binding sites, altering protein function and activity.
類似化合物との比較
Compared to other triazole derivatives:
5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide: : Varies by the substitution pattern on the phenyl ring.
4-amino-3-(4-methylphenyl)-1,2,4-triazole-5-thiol: : Lacks the acetamide group, altering its chemical behavior and applications.
2-((4-amino-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide: : Differs by the position of the methyl group on the phenyl ring.
These structural variations highlight the uniqueness of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide, particularly in its specific functional groups and substitution patterns, which confer distinct chemical and biological properties.
特性
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5OS/c1-10-3-2-4-11(7-10)16-22-23-17(24(16)20)26-9-15(25)21-12-5-6-13(18)14(19)8-12/h2-8H,9,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUQENDUSYLHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
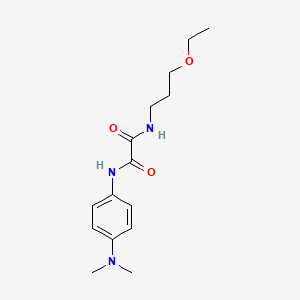
![ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate](/img/structure/B2925074.png)
![1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2925075.png)
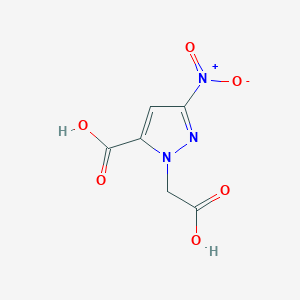
![2-[[1-(Difluoromethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2925078.png)
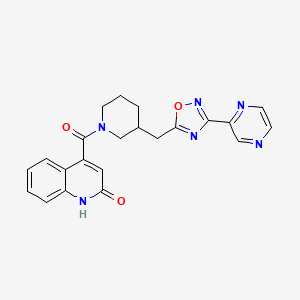
![4-[(3,4-Dichlorobenzyl)sulfanyl]aniline](/img/structure/B2925083.png)
![2-difluoromethanesulfonyl-N-{2-[4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2925084.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B2925086.png)
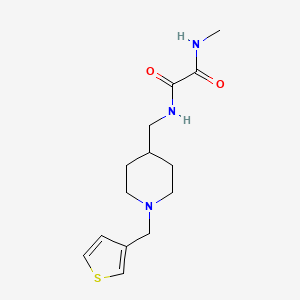
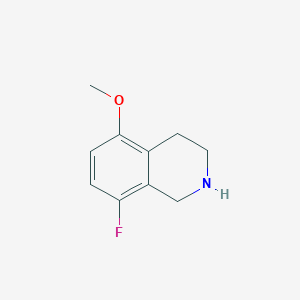
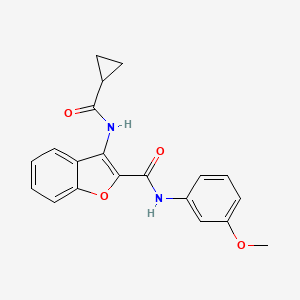
![N-benzyl-3-methyl-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2925091.png)
